molecular formula C26H44N2O13 B608817 Mal-amido-PEG8-acid CAS No. 1334177-86-4

Mal-amido-PEG8-acid

Cat. No.: B608817
CAS No.: 1334177-86-4
M. Wt: 592.64
InChI Key: ARKUDJPBDMAVBL-UHFFFAOYSA-N
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Description

Mal-amido-PEG8-acid is a polyethylene glycol (PEG) linker containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG8-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain with a terminal carboxylic acid. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-amido-PEG8-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, aiding in the study of biological interactions.

    Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Employed in the production of functionalized materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG8-acid is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The eight-unit PEG spacer provides sufficient hydrophilicity while maintaining a manageable molecular size, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O13/c29-23(3-6-28-24(30)1-2-25(28)31)27-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-26(32)33/h1-2H,3-22H2,(H,27,29)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUDJPBDMAVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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